molecular formula C7H7N3 B7980879 4-Amino-6-methylpyridine-3-carbonitrile

4-Amino-6-methylpyridine-3-carbonitrile

Cat. No.: B7980879
M. Wt: 133.15 g/mol
InChI Key: GDVQTMXLSDXAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methylpyridine-3-carbonitrile (CAS 886371-97-7) is a cyanopyridine derivative with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. This compound serves as a versatile chemical building block in organic synthesis and pharmaceutical research . Cyanopyridine scaffolds, like this one, are prominent in medicinal chemistry due to their wide range of biological activities. They are frequently utilized as key precursors in the synthesis of compounds with potential antimicrobial properties . Furthermore, structurally related 2-aminopyridine-3-carbonitrile derivatives have demonstrated significant value in materials science, where they function as fluorescent molecular sensors for monitoring photopolymerization processes . This product is intended for research purposes as a chemical intermediate. It is supplied with a purity of ≥98% and should be stored at 4°C, protected from light . This product is for research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

4-amino-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVQTMXLSDXAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylpyridine-3-carbonitrile typically involves the reaction of 4-methylpyridine with cyanogen bromide in the presence of a base, followed by the introduction of an amino group through nucleophilic substitution. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

4-Amino-6-methylpyridine-3-carbonitrile serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For instance, it can be employed in the synthesis of biologically active heterocycles and pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic substitutionActs as a nucleophile in reactions with electrophiles to form substituted products.
CyclizationCan undergo cyclization reactions to form pyridine derivatives, which are valuable in drug design.
Coupling reactionsUseful in coupling reactions to synthesize larger, more complex organic molecules.

Pharmaceutical Applications

In medicinal chemistry, this compound has been studied for its potential therapeutic effects. Its structural similarity to other pyridine derivatives suggests possible activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyridine compounds exhibit cytotoxic effects against cancer cell lines. A study published in the journal "Molecules" highlighted the synthesis and cytotoxicity of related compounds, suggesting that modifications of the pyridine ring can enhance potency against specific cancer types .

Neuropharmacological Research

The compound's ability to interact with potassium channels positions it as a candidate for neuropharmacological studies. It may influence neurotransmitter release by modulating ion channel activity, similar to other aminopyridines used in treating neurological conditions.

Agricultural Chemistry

There is emerging interest in the use of pyridine derivatives as agrochemicals. The compound can potentially serve as an intermediate in the synthesis of herbicides or pesticides due to its nitrogen-containing structure, which is often associated with biological activity.

Potential Herbicide Development

Research into related compounds has shown that modifications can yield effective herbicides with lower environmental impact . The development of such agrochemicals could benefit from the structural framework provided by this compound.

Mechanism of Action

The mechanism of action of 4-Amino-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Electronic and Structural Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Substituent Effects
This compound -NH₂ (C4), -CH₃ (C6), -CN (C3) C₇H₇N₃ 133.15 Methyl (electron-donating) stabilizes ring; amino and cyano enable H-bonding .
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile -NH₂ (C4), -CF₃ (C6), -CN (C3) C₇H₄F₃N₃ 187.12 Trifluoromethyl (strong electron-withdrawing) increases polarity and metabolic stability .
6-Amino-4-methoxy-3-pyridinecarbonitrile -NH₂ (C6), -OCH₃ (C4), -CN (C3) C₇H₇N₃O 149.15 Methoxy (electron-donating) enhances resonance stabilization; alters solubility .
2-Chloro-4-[(benzyl)amino]pyridine-3-carbonitrile -Cl (C2), -NHCH₂Ph (C4), -CN (C3) C₁₃H₁₀ClN₃ 243.69 Chlorine (electron-withdrawing) directs electrophilic substitution; benzyl group adds lipophilicity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Increase acidity of the pyridine ring and enhance resistance to oxidative metabolism .
  • Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Improve solubility in polar solvents and stabilize intermediates in nucleophilic reactions .

Key Observations :

  • Cyanopyridines with Aromatic Substituents: Nitrophenyl and dichlorothiophene groups improve cytotoxicity by promoting DNA interaction .
  • Halogenated Derivatives : Chlorine and trifluoromethyl groups enhance antimicrobial activity but may reduce solubility .

Physicochemical Properties

Table 3: Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (CN Stretch, cm⁻¹) Notable Spectral Features
This compound Not reported ~2212 NH₂ asymmetric stretch at 3478 cm⁻¹ .
4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile >95% purity 2212 CF₃ stretch at 1150–1250 cm⁻¹ .
2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile 229–231 (dec.) 2212 NH₂ bends at 3180–3485 cm⁻¹; Cl affects π→π* transitions .

Key Observations :

  • Cyanide Stretch : Consistently observed at ~2212 cm⁻¹ across derivatives, indicating minimal electronic perturbation from substituents .
  • Melting Points : Halogenated and nitro-substituted derivatives exhibit higher melting points due to crystal packing efficiency .

Biological Activity

4-Amino-6-methylpyridine-3-carbonitrile, also known as 4-amino-6-methylnicotinonitrile, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a cyano group, which contribute to its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, highlighting various studies, mechanisms of action, and implications for future research.

  • IUPAC Name : 4-amino-6-methylnicotinonitrile
  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.17 g/mol
  • InChI Key : GDVQTMXLSDXAHQ-UHFFFAOYSA

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity :
    • Studies have indicated that pyridine derivatives exhibit antimicrobial properties. The presence of the amino and cyano groups may enhance the interaction with microbial targets, leading to inhibition of growth. For example, derivatives similar to 4-amino-6-methylpyridine have shown significant activity against various bacterial strains.
  • Anti-inflammatory Effects :
    • Research indicates that compounds with similar structures can act as antagonists to inflammatory mediators. For instance, a related compound demonstrated an IC50 value of 123 nM for inhibiting prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood assays . This suggests potential applications for this compound in treating inflammatory conditions.
  • Cytotoxicity :
    • The cytotoxic effects of pyridine derivatives have been explored in various cancer cell lines. Some studies report that compounds in this class can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like 4-amino-6-methylpyridine can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can scavenge ROS, thereby protecting cells from oxidative stress and contributing to their cytoprotective effects.

Case Studies and Research Findings

StudyFindings
Burkholderia sp. MAK1 StudyDemonstrated the ability of whole cells to metabolize pyridine derivatives effectively, suggesting biotransformation potential for drug development .
Inflammation ModelCompound 4f (related structure) showed significant anti-inflammatory effects with an IC50 of 123 nM in human blood assays .
Cytotoxicity AssaysVarious pyridine derivatives exhibited selective cytotoxicity against cancer cell lines, indicating potential for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.